REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([OH:9])=O)([O-:3])=[O:2].ON1C2N=CC=CC=2N=N1.C1(N=C=NC2CCCCC2)CCCCC1.[NH:42]1[CH2:47][CH2:46][O:45][CH2:44][CH2:43]1>C1COCC1.C(Cl)Cl>[N:42]1([C:7]([C:6]2[CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[O:9])[CH2:47][CH2:46][O:45][CH2:44][CH2:43]1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 48-72 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quench with saturated aqueous ammonium chloride
|
Type
|
WASH
|
Details
|
Wash the organic layer further by aqueous saturated sodium chloride and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate to a yellow-white residue
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel column chromatography, with a gradient from 100% hexane to 50% hexane in ethyl acetate
|
Reaction Time |
60 (± 12) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=O)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |